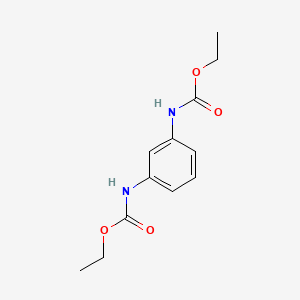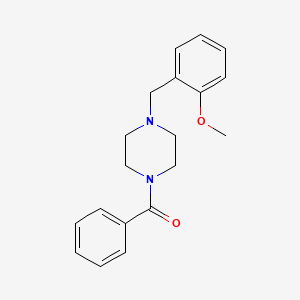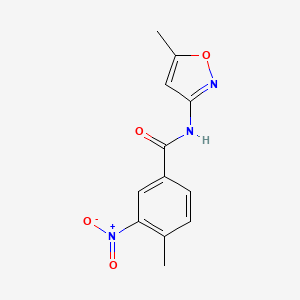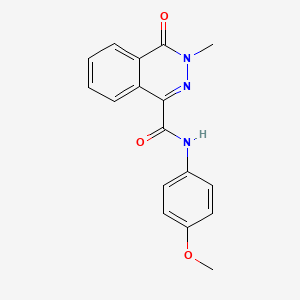
diethyl 1,3-phenylenebiscarbamate
Übersicht
Beschreibung
Diethyl 1,3-phenylenebiscarbamate, also known as Diethylcarbamazine (DEC), is a synthetic organic compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and alcohol. DEC was first synthesized in the 1940s and has since been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
DEC works by inhibiting the metabolism of the parasitic worms, leading to their death. It also stimulates the immune system to produce antibodies against the worms. The exact mechanism of action of DEC is still not fully understood and requires further research.
Biochemical and Physiological Effects:
DEC has been found to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines and chemokines, which are involved in the immune response. DEC has also been found to have anti-inflammatory effects and has been used to treat inflammatory conditions such as asthma and rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
DEC has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also easy to administer and has a well-established safety profile. However, DEC has some limitations, including its narrow therapeutic index and potential for toxicity at high doses. Careful dosing and monitoring are required when using DEC in lab experiments.
Zukünftige Richtungen
There are a number of future directions for research on DEC. These include further investigation of its mechanism of action, as well as its potential for use in the treatment of other parasitic infections. DEC has also been studied for its potential use in the treatment of autoimmune diseases and cancer. Further research is needed to fully understand the potential benefits and limitations of DEC in these areas.
In conclusion, diethyl 1,3-phenylenebiscarbamate, or DEC, is a synthetic organic compound that has been extensively studied for its biochemical and physiological effects. It has been found to have antifilarial properties and immunomodulatory effects. DEC has a number of advantages for use in lab experiments, but also has some limitations. There are a number of future directions for research on DEC, including further investigation of its mechanism of action and potential for use in the treatment of other diseases.
Synthesemethoden
The synthesis of DEC involves the reaction of diethylamine with 1,3-phenylenediamine in the presence of phosgene. The resulting product is then purified by recrystallization. This synthesis method has been widely used in the production of DEC for scientific research.
Wissenschaftliche Forschungsanwendungen
DEC has been widely used in scientific research for its antifilarial properties. It is used to treat filarial infections caused by parasitic worms. DEC has also been studied for its immunomodulatory effects and has been found to stimulate the production of cytokines and chemokines.
Eigenschaften
IUPAC Name |
ethyl N-[3-(ethoxycarbonylamino)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-3-17-11(15)13-9-6-5-7-10(8-9)14-12(16)18-4-2/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCONBBYGBPHQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC=C1)NC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601253488 | |
| Record name | C,C′-Diethyl N,N′-1,3-phenylenebis[carbamate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601253488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-Phenylene diurethane | |
CAS RN |
7450-61-5 | |
| Record name | C,C′-Diethyl N,N′-1,3-phenylenebis[carbamate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7450-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C,C′-Diethyl N,N′-1,3-phenylenebis[carbamate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601253488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5779037.png)
![5-ethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5779045.png)


![4-chloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779067.png)
![2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5779070.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5779074.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5779076.png)

![1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5779096.png)


![4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5779125.png)
